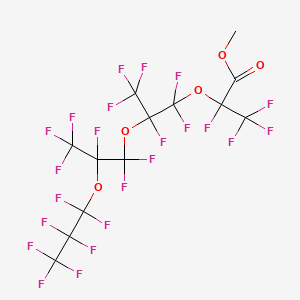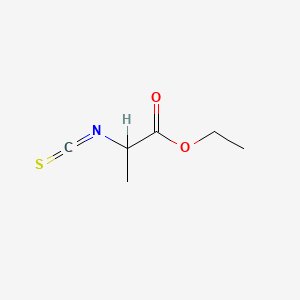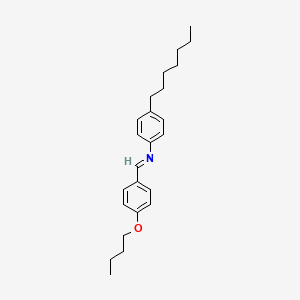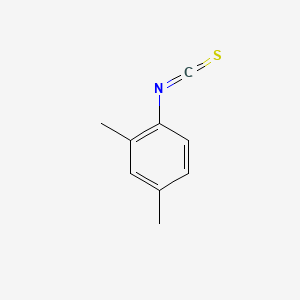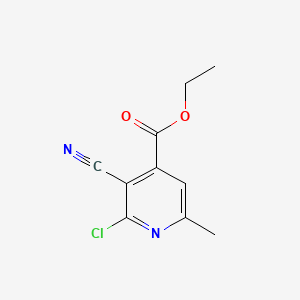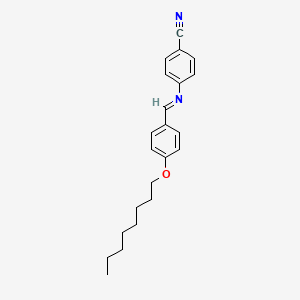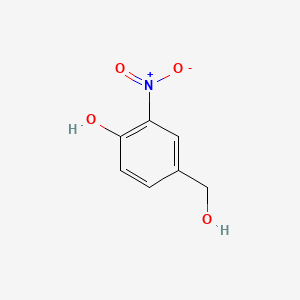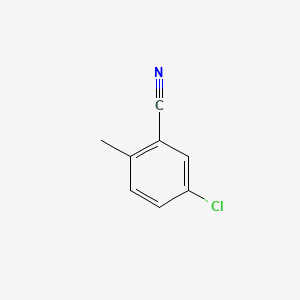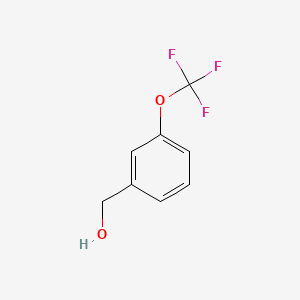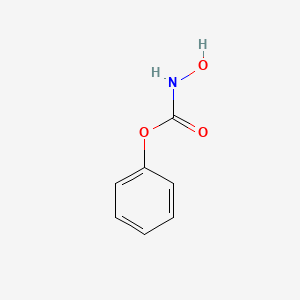
苯基羟基氨基甲酸酯
概述
描述
Phenyl N-hydroxycarbamate is a synthetic derivative of carbamic acid, characterized by the presence of a phenyl group attached to the nitrogen atom and a hydroxyl group attached to the carbonyl carbon.
科学研究应用
Phenyl N-hydroxycarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including fungicidal and acaricidal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals
作用机制
Mode of Action
The mode of action of phenyl N-hydroxycarbamate involves a series of chemical reactions. The degradation reactions of substituted phenyl N-hydroxycarbamates have been studied under pseudo-first-order reaction conditions . The degradation reaction of phenyl N-hydroxycarbamates follows an E1cB mechanism, giving the corresponding phenol/phenolate and HO–N C O . The latter species undergoes further decomposition to give carbonate, nitrogen, and other products .
Action Environment
The action of phenyl N-hydroxycarbamate can be influenced by environmental factors such as pH and temperature . For instance, the degradation reactions of phenyl N-hydroxycarbamate have been studied in aqueous buffers and sodium hydroxide solutions at 20 °C and 60 °C .
生化分析
Biochemical Properties
Phenyl N-hydroxycarbamate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as mixed-function oxidases, which are involved in the metabolism of various substrates. The compound’s interaction with these enzymes can lead to the inhibition of their activity, affecting the overall metabolic processes within the cell .
Cellular Effects
Phenyl N-hydroxycarbamate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce oxidative stress in cells, leading to changes in gene expression and alterations in cellular metabolism . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of phenyl N-hydroxycarbamate involves its binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active site of the enzyme, preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity and subsequent changes in cellular processes. Additionally, phenyl N-hydroxycarbamate can affect gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl N-hydroxycarbamate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that phenyl N-hydroxycarbamate can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can also result in changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of phenyl N-hydroxycarbamate can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while at higher doses, it can induce toxic or adverse effects . Studies have shown that high doses of phenyl N-hydroxycarbamate can lead to oxidative stress, cellular damage, and changes in metabolic pathways.
Metabolic Pathways
Phenyl N-hydroxycarbamate is involved in various metabolic pathways. It interacts with enzymes such as mixed-function oxidases, which play a role in the metabolism of the compound . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic processes within the cell.
Transport and Distribution
The transport and distribution of phenyl N-hydroxycarbamate within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within the cell . These interactions can influence the compound’s effectiveness and its impact on cellular processes.
Subcellular Localization
Phenyl N-hydroxycarbamate can localize to specific subcellular compartments, affecting its activity and function. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: Phenyl N-hydroxycarbamate can be synthesized through the reaction of phenyl chloroformate with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an ether solvent at low temperatures (5-10°C) to ensure high yield and purity .
Industrial Production Methods: Industrial production of phenyl N-hydroxycarbamate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to optimize yield and minimize impurities. The product is then purified through recrystallization or other suitable methods to achieve the desired purity levels .
化学反应分析
Types of Reactions: Phenyl N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl isocyanate and other by-products.
Reduction: Reduction reactions can convert phenyl N-hydroxycarbamate to phenyl carbamate.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Phenyl isocyanate
Reduction: Phenyl carbamate
Substitution: Various substituted carbamates depending on the reagents used.
相似化合物的比较
Phenyl N-hydroxycarbamate can be compared with other similar compounds such as:
Phenyl N-methoxycarbamate: Unlike phenyl N-hydroxycarbamate, this compound undergoes slower hydrolysis.
N-hydroxy-N-phenylcarbamate: This compound degrades to phenol, carbonate, aniline, and azoxybenzene under similar conditions.
Uniqueness: Phenyl N-hydroxycarbamate is unique due to its faster hydrolysis rate compared to its methoxy counterpart and its ability to undergo a variety of chemical reactions, making it a versatile compound in scientific research .
属性
IUPAC Name |
phenyl N-hydroxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(8-10)11-6-4-2-1-3-5-6/h1-5,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADMRVSHKZTLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191473 | |
| Record name | Carbamic acid, hydroxy-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38064-07-2 | |
| Record name | Carbamic acid, hydroxy-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038064072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, hydroxy-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Do N-substituted phenyl N-hydroxycarbamates exhibit different degradation pathways compared to their unsubstituted counterparts?
A1: Yes, introducing substituents on the nitrogen atom of phenyl N-hydroxycarbamates significantly influences their degradation pathways. For instance, N-methyl derivatives at pH 7-9 predominantly decompose via a concerted mechanism, yielding the corresponding phenol/phenolate, carbonate, and methylamine. [] This differs from the E1cB mechanism observed for unsubstituted phenyl N-hydroxycarbamates in the same pH range. Interestingly, 4-nitrophenyl N-hydroxy-N-methylcarbamate deviates from this pattern, favoring a Smiles rearrangement that leads to the formation of sodium N-methyl-(4-nitrophenoxy)carbamate. [] At higher pH values (above 9), the degradation of N-hydroxy-N-methylcarbamates becomes more complex, involving a two-step reaction sequence. [] N-Hydroxy-N-phenylcarbamates, on the other hand, degrade to phenol, carbonate, aniline, and azoxybenzene under similar conditions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


